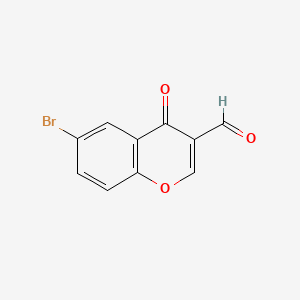

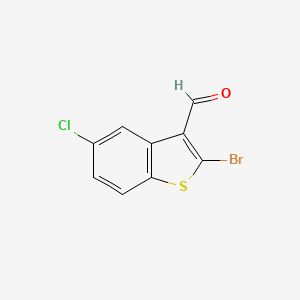

2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 5-chloro- and 5-bromo-benzo[b]thiophen-3-carbaldehydes can be achieved from corresponding 3-bromomethyl compounds using the Sommelet reaction (yielding 65%) or the Krohnke reaction (yielding 30%). These methods highlight the reactivity and transformation potential of the bromomethyl precursor into valuable halogenated aldehydes (Shanta & Scrowston, 1967).

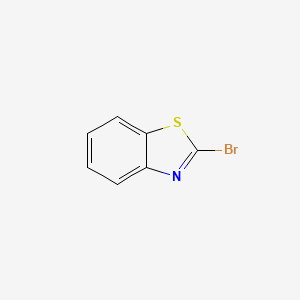

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde is characterized by the presence of a thiophene ring, contributing to its electronic properties, and the halogen atoms, which add to its reactivity. The aldehyde group facilitates further chemical modifications, making it a pivotal intermediate in various synthetic routes.

Chemical Reactions and Properties

This compound undergoes typical aromatic aldehyde reactions, including the Doebner reaction with malonic acid, leading to the formation of condensation products. Its structure allows for Friedel-Crafts acetylation, resulting in 3-acetyl derivatives, which can further participate in Mannich reactions to yield keto-amine compounds (Shanta & Scrowston, 1967).

科学的研究の応用

Applications in Organic Electronics

Liquid Crystalline Semiconducting Molecules :2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde derivatives have been employed in the synthesis of benzothieno[3,2-b]benzothiophene (BTBT)-based soluble semiconducting molecules. These molecules exhibit liquid crystalline properties and are used in organic thin-film transistors (OTFTs). After annealing at specific temperatures, the TFT device performance improved significantly, indicating their potential in electronic applications (Jung et al., 2010).

Applications in Material Chemistry

Synthesis of Antimicrobial Compounds :3-Chloro-1-benzothiophene derivatives synthesized from 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde and related compounds have shown potential in antimicrobial applications. These compounds, when synthesized and tested, displayed significant antibacterial activity, suggesting their use in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Applications in Synthetic Chemistry

Regioselective Synthesis :The compound has been used in regioselective synthesis protocols, indicating its utility in preparing complex organic molecules with high precision. This involves chemo- and regioselective reactions, demonstrating the compound's role in sophisticated organic synthesis processes (Bar, 2021).

Applications in Biochemistry

Studies on Biological Activity :Though not directly involving 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde, studies on related thiophene derivatives have assessed their biological activity, particularly their antimicrobial effects. This points to the potential of thiophene compounds in biological research and their possible therapeutic applications (Morley & Matthews, 2006).

特性

IUPAC Name |

2-bromo-5-chloro-1-benzothiophene-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClOS/c10-9-7(4-12)6-3-5(11)1-2-8(6)13-9/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQNHUYKNRMBTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(S2)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347617 |

Source

|

| Record name | 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde | |

CAS RN |

680212-97-9 |

Source

|

| Record name | 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromothieno[3,2-c]pyridine](/img/structure/B1268464.png)

![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1268474.png)